molecular formula C12H27BO3 B147545 Tri-tert-butyl borate CAS No. 7397-43-5

Tri-tert-butyl borate

Cat. No.: B147545
CAS No.: 7397-43-5
M. Wt: 230.15 g/mol
InChI Key: ZMCWFMOZBTXGKI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of chiral α-hydroxy esters . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to be used as a substrate in Rh-catalyzed carbonylation reactions , which suggests it may have binding interactions with biomolecules and could potentially influence enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-tert-butyl borate can be synthesized by reacting boron trichloride with tert-butyl alcohol in the presence of a base such as triethylamine. The reaction proceeds as follows:

BCl3+3(CH3)3COHB(O(C(CH3)3))3+3HClBCl_3 + 3 (CH_3)_3COH \rightarrow B(O(C(CH_3)_3))_3 + 3 HCl BCl3​+3(CH3​)3​COH→B(O(C(CH3​)3​))3​+3HCl

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the boron trichloride .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tri-tert-butyl borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tri-tert-butyl borate involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as carbonylation and esterification . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • Triethyl borate
  • Triisopropyl borate
  • Trimethyl borate
  • Triphenyl borate

Comparison: Tri-tert-butyl borate is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. Compared to triethyl borate and triisopropyl borate, this compound is less prone to hydrolysis due to the steric protection offered by the tert-butyl groups . This makes it a valuable reagent in reactions where stability is crucial.

Properties

IUPAC Name

tritert-butyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCWFMOZBTXGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302581
Record name Tri-tert-butyl borate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7397-43-5
Record name tert-Butyl borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7397-43-5
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Record name NSC 151952
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Record name Tri-tert-butyl borate
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Record name Tri-tert-butyl borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Tri-tert-butyl borate in organic synthesis?

A1: this compound is primarily employed as a reagent in organic synthesis. It serves as a precursor for the synthesis of various borate esters and acts as a reactive coupling partner in rhodium-catalyzed carbonylation reactions. []

Q2: How can the purity of this compound be assessed?

A2: The purity of this compound can be determined using various spectroscopic techniques. ¹H NMR analysis (in toluene-d8 at 400 MHz) should reveal a singlet at δ 1.29 ppm corresponding to the methyl protons (CH3). ¹³C NMR (in toluene-d8 at 125.8 MHz) shows signals at δ 30.1 ppm (CH3) and δ 73.8 ppm (OC(CH3)3). Finally, ¹¹B NMR (in toluene-d8 at 128.3 MHz) displays a signal at δ 18.2 ppm. []

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